2-(4-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide
CAS No.:
Cat. No.: VC18257512
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N4O |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 2-(4-aminopyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |
| Standard InChI | InChI=1S/C9H14N4O/c1-12(8-2-3-8)9(14)6-13-5-7(10)4-11-13/h4-5,8H,2-3,6,10H2,1H3 |
| Standard InChI Key | SYIAZONHTCFGDA-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1CC1)C(=O)CN2C=C(C=N2)N |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s structure integrates three key components:
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A 4-amino-1H-pyrazole ring, which provides hydrogen-bonding capability via the amino group and aromatic stability through conjugation.
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An acetamide backbone that connects the pyrazole to the nitrogen substituents.
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N-cyclopropyl-N-methyl groups, which introduce steric bulk and conformational constraints compared to simpler alkyl substituents.
The cyclopropyl group’s strained three-membered ring enhances metabolic stability in biological systems, while the methyl group modulates electron density at the amide nitrogen .
Table 1: Comparative Molecular Properties of Select Pyrazole Acetamides
Hypothesized Physicochemical Behavior
While experimental data on solubility, melting point, and partition coefficient () are unavailable, structural analogs suggest:
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Solubility: Moderate aqueous solubility due to the polar amide and amino groups, counterbalanced by hydrophobic cyclopropyl and methyl moieties.
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Thermal Stability: Likely stable up to 150–200°C, based on similar acetamides with aromatic heterocycles .
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Acid-Base Properties: The pyrazole amino group () and amide proton () dictate pH-dependent solubility .
Synthetic Approaches and Optimization
Proposed Reaction Pathways
Though explicit synthetic protocols for 2-(4-Amino-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide are undisclosed, convergent strategies can be inferred from related compounds:
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Pyrazole-Acetamide Coupling:
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Reductive Amination:
Industrial-Scale Considerations
Key challenges in mass production include:
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Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
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Yield Optimization: Catalytic methods (e.g., palladium-mediated cross-coupling) may enhance efficiency but require rigorous metal removal .
Mechanistic Insights and Structure-Activity Relationships
Electronic Effects
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Pyrazole Aromaticity: The amino group at the 4-position donates electron density into the ring, increasing reactivity toward electrophilic substitution at the 3- and 5-positions .
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Amide Resonance: The N-cyclopropyl-N-methyl groups reduce amide planarity, altering hydrogen-bonding capacity compared to unsubstituted acetamides .
Steric and Conformational Impacts
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Cyclopropyl Rigidity: Limits rotation around the N–C bond, potentially favoring bioactive conformations in molecular targets .
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Methyl Substitution: Increases lipophilicity, which may enhance blood-brain barrier permeability in therapeutic contexts .
Comparative Analysis with Structural Analogs
N-Alkyl Substitution Patterns
Replacing N-cyclopropyl-N-methyl with other groups yields distinct properties:
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N,N-Diethyl (CHNO): Higher molecular weight and lipophilicity reduce aqueous solubility but improve membrane permeability .
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N-Cyclopropyl (CHNO): Lower steric hindrance may facilitate faster metabolic clearance .
Table 2: Hypothesized Biological Half-Lives of Pyrazole Acetamides
| Compound | Predicted (hours) | Key Determinants |
|---|---|---|
| N-Cyclopropyl-N-methyl derivative | 6–8 | Moderate CYP3A4 metabolism |
| N,N-Diethyl derivative | 4–5 | Rapid glucuronidation |
| N-Cyclopropyl derivative | 3–4 | Enhanced renal clearance |
Reactivity in Cross-Coupling Reactions
The amino group’s position on the pyrazole ring influences regioselectivity in further functionalization:
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Suzuki-Miyaura Coupling: Bromination at the 3-position would enable aryl cross-coupling, but the 4-amino group may direct electrophiles to the 5-position instead .
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Buchwald-Hartwig Amination: Palladium-catalyzed introduction of secondary amines at the 5-position could diversify the compound’s pharmacological profile .
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